Water as Co-reactant Eliminates Ozone Requirement: FeAMD vs. Ferrocene in Iron Oxide ALD
FeAMD enables self-limiting ALD growth of FeOₓ using water vapor at <200 °C, whereas the industry-standard ferrocene precursor requires ozone as the oxygen source and temperatures of 350–500 °C for effective cyclopentadienyl ligand removal [1]. A direct QCM comparison within the same study shows FeAMD achieves an ALD growth rate of 0.55 ± 0.05 Å/cycle with water at <200 °C, while ferrocene/ozone ALD yields 1.4 Å/cycle at 200 °C but with significant reactor profiling, ferrocene condensation, and costly ozone generator and pump maintenance [1][2]. The FeAMD/H₂O process produces hematite films whose UV–vis absorption spectra and photoelectrochemical water-oxidation activity (onset ~1.2 V vs RHE, reaching 0.1 mA/cm² at 1.75 V vs RHE for 19 nm films) closely resemble those from the ferrocene/ozone route [1].
| Evidence Dimension | Co-reactant identity and ALD process temperature window |
|---|---|
| Target Compound Data | FeAMD: co-reactant = H₂O; self-limiting ALD at <200 °C; growth rate 0.55 ± 0.05 Å/cycle; no ozone required |
| Comparator Or Baseline | Ferrocene: co-reactant = O₃ required; ALD temperature window 200–500 °C; growth rate up to 1.4 Å/cycle at 200 °C |
| Quantified Difference | FeAMD eliminates ozone infrastructure entirely; ferrocene requires ozone generator, higher temperatures (350–500 °C for efficient ligand removal), and suffers from ferrocene condensation causing reactor profiling and increased tool maintenance |
| Conditions | Savannah 200 commercial ALD reactor with in situ QCM; Si and FTO substrates; FeAMD sublimation at 115 °C; H₂O at room temperature |
Why This Matters
Elimination of ozone co-reactant reduces capital equipment cost, eliminates ozone-related safety hazards and pump corrosion, and enables ALD on thermally sensitive substrates including organic-inorganic hybrid materials, directly lowering total cost of ownership for iron oxide thin-film processes.
- [1] Avila, J. R.; Kim, D. W.; Rimoldi, M.; Farha, O. K.; Hupp, J. T. Fabrication of Thin Films of α-Fe2O3 via Atomic Layer Deposition Using Iron Bisamidinate and Water under Mild Growth Conditions. ACS Appl. Mater. Interfaces 2015, 7 (30), 16138–16142. DOI: 10.1021/acsami.5b04043 View Source
- [2] Martinson, A. B. F.; DeVries, M. J.; Libera, J. A.; Christensen, S. T.; Hupp, J. T.; Pellin, M. J.; Elam, J. W. Atomic Layer Deposition of Fe2O3 Using Ferrocene and Ozone. J. Phys. Chem. C 2011, 115 (10), 4333–4339. DOI: 10.1021/jp110203x View Source
